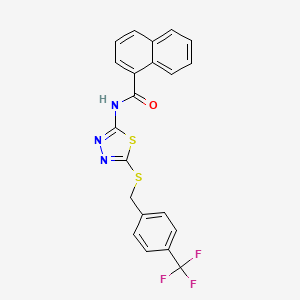

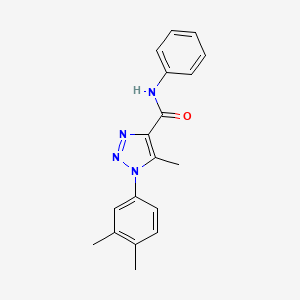

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

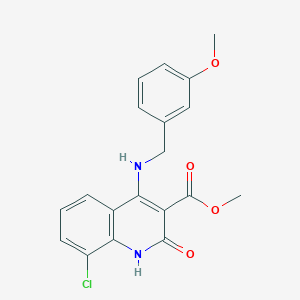

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide and its derivatives have been explored for their potential antimicrobial and antifungal properties. Studies on similar thiadiazole derivatives have shown promising results against various bacterial and fungal strains, highlighting the potential of these compounds in combating infections. For instance, thiadiazole derivatives have been synthesized and evaluated for their antibacterial activity against S. aureus and E. coli, although specific activities varied among compounds (Zamani et al., 2004). Similarly, novel thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties have been investigated for their antimicrobial and anti-proliferative activities, with some compounds showing interesting biological properties (Mansour et al., 2020).

Photodynamic Therapy

The synthesis of thiadiazole derivatives has also been explored for their potential use in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to induce cell death in cancer cells. One study focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features suggest their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).

Organic Electronics

Thiadiazole derivatives have been investigated for their applications in organic electronics, such as in the development of semiconducting materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For example, the synthesis of scalable donor-acceptor-donor π-extended oligomers incorporating thiadiazole units has been reported, revealing their potential as p-type organic materials for bulk-heterojunction solar cells, despite their low efficiencies due to poor absorption profiles (Osw et al., 2020). Additionally, the design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission, incorporating thiadiazole as part of the molecular structure, have been developed for applications in saturated white electroluminescence and amplified spontaneous emission, highlighting the versatility of thiadiazole derivatives in optoelectronic devices (Liu et al., 2016).

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, protein synthesis, and metabolic pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially affect its metabolic stability .

Result of Action

Based on its structural features, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment due to the presence of ionizable groups in its structure .

Propiedades

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3OS2/c22-21(23,24)15-10-8-13(9-11-15)12-29-20-27-26-19(30-20)25-18(28)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFKMXGBSJKRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)

![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2740313.png)

![N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2740314.png)

![(Z)-methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2740324.png)